molecular formula C8H10O3 B1390124 trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid CAS No. 286442-92-0

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

Cat. No.: B1390124
CAS No.: 286442-92-0
M. Wt: 154.16 g/mol
InChI Key: WELZENHDPWSVPL-UHFFFAOYSA-N
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Description

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid: is a synthetic organic compound with the molecular formula C8H10O3 . This compound features a cyclobutane ring with an ethynyl group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a suitable precursor, such as an alkyne, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: : The ethynyl and hydroxyl groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid: has several scientific research applications:

  • Chemistry: : It serves as a building block for synthesizing more complex organic molecules.

  • Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid: can be compared with other similar compounds, such as:

  • 3-Ethynyl-3-hydroxy-cyclobutane-carboxylic acid

  • 1-Methylcyclobutane-carboxylic acid

  • trans-3-Hydroxy-1-methylcyclobutane-carboxylic acid

These compounds share structural similarities but differ in the presence or position of functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-ethynyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZENHDPWSVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C#C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185752, DTXSID301193603
Record name trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286443-22-9, 286442-92-0
Record name trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301193603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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